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Compound of Interest
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Cat. No.: B1665333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Auxinole (α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid) is a potent and

specific antagonist of the TIR1/AFB auxin co-receptor family, key regulators of plant growth and

development. This document provides a comprehensive overview of the chemical properties of

Auxinole, including its physicochemical characteristics, synthesis, and spectroscopic data.

Detailed experimental protocols for its use in biological assays are also presented to facilitate

its application in research and drug development.

Chemical and Physical Properties
Auxinole is a synthetic auxin antagonist designed to competitively inhibit the formation of the

TIR1-IAA-Aux/IAA complex.[1] Its chemical structure and key properties are summarized below.
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Property Value Reference

Chemical Name

α-[2-(2,4-Dimethylphenyl)-2-

oxoethyl]-1H-indole-3-acetic

acid

[2]

Synonym(s)
Auxinole, α-[2,4-

dimethylphenylethyl-2-oxo]-IAA

CAS Number 86445-22-9 [2]

Molecular Formula C₂₀H₁₉NO₃

Molecular Weight 321.37 g/mol

Appearance White to beige powder

Melting Point
Not explicitly available in cited

literature.

Solubility

DMSO: ≥ 125 mg/mL (388.96

mM), Ethanol: 12.5 mg/mL

(38.90 mM), Water: Insoluble

Storage and Stability

Store as a powder at -20°C for

up to 3 years. In solvent

(DMSO), store at -80°C for up

to 2 years or -20°C for up to 1

year. Avoid repeated freeze-

thaw cycles.

Synthesis
Auxinole was developed through a rational, structure-based drug design approach starting

from the lead compound α-(phenylethyl-2-oxo)-IAA, which was identified via in silico virtual

screening. While a detailed, step-by-step synthesis protocol for Auxinole is not readily

available in the public domain, the general principles of synthesizing similar indole-3-acetic acid

derivatives often involve the reaction of indole with a suitable carboxylic acid or its derivative

under basic conditions at elevated temperatures. The synthesis of related α-keto esters has
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been achieved through methods like the reaction of organolithium or Grignard reagents with

derivatives of oxalic esters.

Spectroscopic Data
While specific spectra for Auxinole are not widely published, its identity and purity are typically

confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Auxinole would be expected to show characteristic signals for

the indole ring, the 2,4-dimethylphenyl group, and the α-substituted acetic acid moiety. Based

on the structure and known chemical shifts of similar compounds, the following are predicted

key resonances:

¹H NMR: Signals corresponding to the aromatic protons of the indole and dimethylphenyl

rings, the methine proton alpha to the carbonyl and carboxyl groups, the methylene protons,

and the methyl group protons.

¹³C NMR: Resonances for the carbonyl carbon, the carboxylic acid carbon, and the various

aromatic and aliphatic carbons.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent

ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻,

depending on the ionization mode. High-resolution mass spectrometry would confirm the

elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic

fragmentation patterns, likely involving cleavage of the bonds adjacent to the carbonyl group

and fragmentation of the indole ring.

Mechanism of Action
Auxinole functions as a competitive antagonist at the TIR1/AFB auxin co-receptors. In the

canonical auxin signaling pathway, the plant hormone auxin (indole-3-acetic acid, IAA) acts as

a "molecular glue" to promote the interaction between the TIR1/AFB F-box protein and an
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Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent

degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin

Response Factors (ARFs) and allowing for the transcription of auxin-responsive genes.

Auxinole binds to the auxin-binding pocket of TIR1, preventing the formation of the stable

TIR1-IAA-Aux/IAA ternary complex. This blockage inhibits the degradation of Aux/IAA

repressors, leading to the continued suppression of ARF-mediated transcription and a

subsequent block in auxin-induced physiological responses.
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Auxinole's mechanism of action.

Experimental Protocols
In Vitro TIR1/AFB Competitive Binding Assay
(Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of Auxinole for

the TIR1/AFB receptor using a radiolabeled auxin.
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Materials:

Purified TIR1/AFB protein

Radiolabeled auxin (e.g., [³H]-IAA)

Auxinole

Unlabeled IAA (for non-specific binding determination)

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA)

96-well filter plates

Scintillation fluid and counter

Procedure:

Prepare a dilution series of Auxinole in the assay buffer.

In a 96-well plate, add the purified TIR1/AFB protein to each well.

Add the different concentrations of Auxinole to the respective wells.

For total binding, add assay buffer instead of a competitor. For non-specific binding, add a

high concentration of unlabeled IAA.

Add a constant concentration of radiolabeled auxin to all wells.

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes) with gentle agitation.

Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by

washing with ice-cold assay buffer to remove unbound radioligand.

Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

Calculate the specific binding at each concentration of Auxinole by subtracting the non-

specific binding from the total binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1665333?utm_src=pdf-body
https://www.benchchem.com/product/b1665333?utm_src=pdf-body
https://www.benchchem.com/product/b1665333?utm_src=pdf-body
https://www.benchchem.com/product/b1665333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the specific binding as a function of the Auxinole concentration and determine the IC₅₀

value. The Ki value can then be calculated using the Cheng-Prusoff equation.
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Workflow for the competitive binding assay.
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Analysis of Auxin-Responsive Gene Expression by RT-
qPCR
This protocol details the steps to analyze the effect of Auxinole on the expression of early

auxin-responsive genes, such as IAA1 and GH3.3, in Arabidopsis thaliana seedlings.

Materials:

Arabidopsis thaliana seedlings

Half-strength Murashige and Skoog (MS) medium

Auxinole

Indole-3-acetic acid (IAA)

Liquid nitrogen

RNA extraction kit

DNase I

cDNA synthesis kit

Gene-specific primers for target and reference genes

SYBR Green-based qPCR master mix

Real-time PCR detection system

Procedure:

Grow Arabidopsis thaliana seedlings on half-strength MS medium.

Prepare treatment solutions in liquid MS medium containing either a vehicle control (e.g.,

DMSO), IAA, Auxinole, or a combination of IAA and Auxinole.
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Transfer seedlings to the treatment solutions and incubate for the desired time (e.g., 0.5 to 2

hours).

Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.

Extract total RNA from the plant tissue using a commercial kit according to the

manufacturer's instructions.

Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

Set up the quantitative real-time PCR (qPCR) reactions using the synthesized cDNA, gene-

specific primers for the target auxin-responsive genes (e.g., IAA1, GH3.3) and a suitable

reference gene (e.g., ACTIN), and a SYBR Green-based master mix.

Perform the qPCR on a real-time PCR detection system.

Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression

levels in the different treatment groups compared to the vehicle control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grow Arabidopsis Seedlings

Prepare Treatment Solutions (Control, IAA, Auxinole, IAA + Auxinole)

Treat Seedlings

Harvest and Freeze Seedlings

Total RNA Extraction

DNase I Treatment

cDNA Synthesis

Set up and Run qPCR

Analyze Data (ΔΔCt Method)

Click to download full resolution via product page

Workflow for RT-qPCR analysis.
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Conclusion
Auxinole is a valuable chemical tool for dissecting auxin signaling pathways in plants and

holds potential for applications in drug development where modulation of similar protein-protein

interactions is desired. Its well-defined mechanism of action as a competitive antagonist of the

TIR1/AFB co-receptors, combined with the detailed experimental protocols provided herein,

should empower researchers to effectively utilize this compound in their studies. Further

elucidation of its detailed synthesis and comprehensive characterization of its spectroscopic

properties will undoubtedly enhance its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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